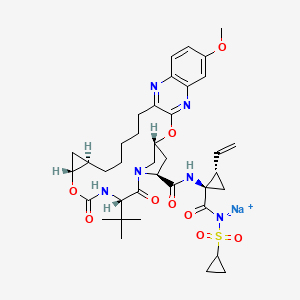

Grazoprevir sodium

Vue d'ensemble

Description

Le sel de sodium de MK-5172, également connu sous le nom de sel de sodium de Grazoprevir, est un inhibiteur sélectif de la protéase NS3/4a du virus de l'hépatite C. Ce composé présente une large activité sur divers génotypes et variants résistants du virus. Il a montré un potentiel significatif dans l'inhibition de l'activité de la protéase 3CL du SARS-CoV-2 .

Méthodes De Préparation

La synthèse du sel de sodium de MK-5172 implique plusieurs étapes clés. L'une des principales voies de synthèse comprend la réaction de substitution régiosélective de la dichloroquinoxaline avec un dérivé de prolinol, suivie de la construction d'un macrocycle à 18 chaînons par macrolactamisation . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le sel de sodium de MK-5172 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs courants tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile sont courantes, où les nucléophiles remplacent les groupes partants dans des conditions appropriées.

Hydrolyse : Cette réaction implique la dégradation du composé en présence d'eau ou de solutions aqueuses.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le sel de sodium de MK-5172 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs de protéase.

Biologie : Le composé est utilisé dans les tests biochimiques pour étudier l'inhibition des protéases virales.

Médecine : Le sel de sodium de MK-5172 est un élément crucial dans le développement de thérapies antivirales, en particulier pour l'hépatite C et potentiellement pour la COVID-19.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux .

Mécanisme d'action

Le sel de sodium de MK-5172 exerce ses effets en inhibant sélectivement la protéase NS3/4a du virus de l'hépatite C. Cette inhibition empêche le virus de traiter sa polyprotéine en protéines fonctionnelles, ce qui stoppe la réplication virale. Le composé inhibe également l'activité de la protéase 3CL du SARS-CoV-2, qui est essentielle à la réplication du virus .

Applications De Recherche Scientifique

MK-5172 sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of protease inhibitors.

Biology: The compound is employed in biochemical assays to investigate the inhibition of viral proteases.

Medicine: MK-5172 sodium salt is a crucial component in the development of antiviral therapies, particularly for Hepatitis C and potentially for COVID-19.

Industry: It is used in the pharmaceutical industry for the production of antiviral drugs .

Mécanisme D'action

MK-5172 sodium salt exerts its effects by selectively inhibiting the NS3/4a protease of the Hepatitis C virus. This inhibition prevents the virus from processing its polyprotein into functional proteins, thereby halting viral replication. The compound also inhibits the activity of the SARS-CoV-2 3CL protease, which is essential for the replication of the virus .

Comparaison Avec Des Composés Similaires

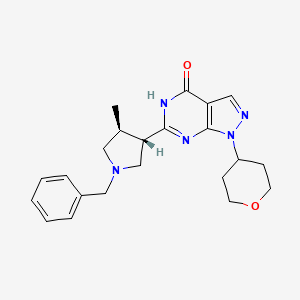

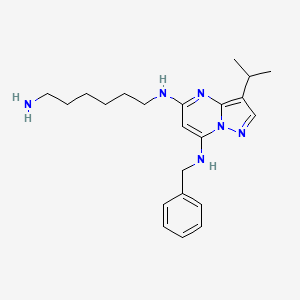

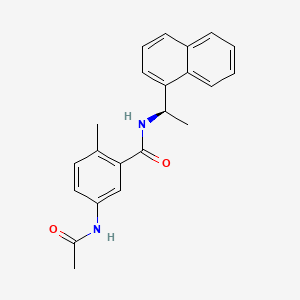

Le sel de sodium de MK-5172 est unique en raison de sa large activité sur divers génotypes et variants résistants du virus de l'hépatite C. Les composés similaires comprennent :

Sel de potassium de Grazoprevir : Une autre forme de Grazoprevir présentant des propriétés inhibitrices similaires.

Hydrat de Grazoprevir : Une forme hydratée de Grazoprevir présentant une activité comparable.

Autres inhibiteurs de la protéase NS3/4a : Des composés comme le Simeprevir et le Paritaprevir inhibent également la protéase NS3/4a, mais peuvent différer dans leur spectre d'activité et leurs profils de résistance

Le sel de sodium de MK-5172 se distingue par sa forte puissance et sa large activité spectrale, ce qui en fait un composé précieux dans la recherche et la thérapie antivirales.

Propriétés

IUPAC Name |

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

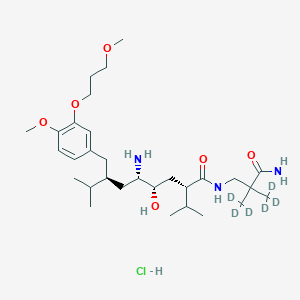

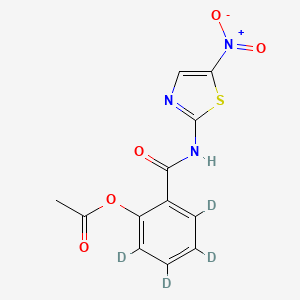

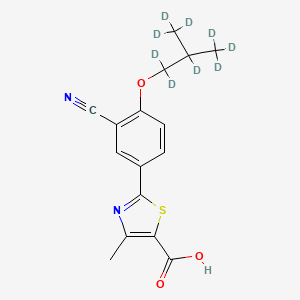

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)